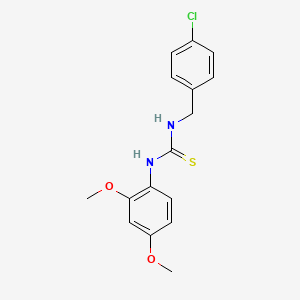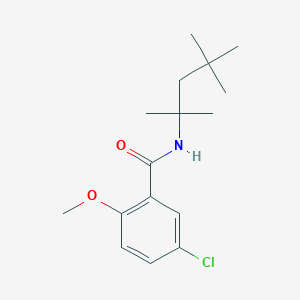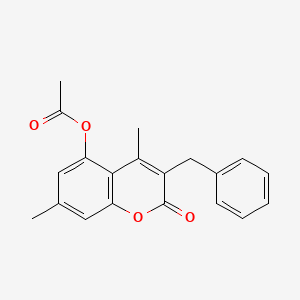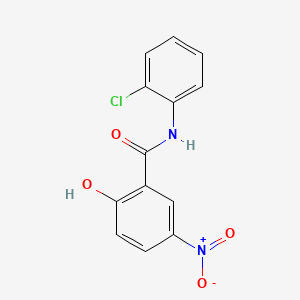
N-(4-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea, commonly known as AG-3-5, is a chemical compound that has been extensively studied for its potential therapeutic applications. AG-3-5 belongs to the class of thiourea derivatives and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of AG-3-5 is not fully understood. However, it has been suggested that AG-3-5 exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes. For example, AG-3-5 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. AG-3-5 has also been reported to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
AG-3-5 has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of fungal and bacterial pathogens. AG-3-5 has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of AG-3-5 for lab experiments is its broad spectrum of biological activities. AG-3-5 has been shown to possess antitumor, anti-inflammatory, antifungal, antibacterial, and antiviral activities, making it a versatile compound for research. However, one of the limitations of AG-3-5 is its potential toxicity. AG-3-5 has been reported to exhibit cytotoxicity in some cell lines, and its safety profile needs to be further evaluated.
Orientations Futures
There are several future directions for the research of AG-3-5. One of the areas of research is the development of AG-3-5 analogs with improved pharmacological properties. Another area of research is the evaluation of the safety and efficacy of AG-3-5 in animal models and clinical trials. Additionally, the mechanism of action of AG-3-5 needs to be further elucidated to fully understand its biological activities. Finally, the potential of AG-3-5 as a lead compound for the development of new therapeutics needs to be explored further.
Méthodes De Synthèse
The synthesis of AG-3-5 involves the reaction of 2,4-dimethoxybenzyl isothiocyanate with 4-chlorobenzylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isothiourea, which is then converted to AG-3-5 by hydrolysis. This synthesis method has been reported to yield AG-3-5 in high purity and yield.
Applications De Recherche Scientifique
AG-3-5 has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antifungal activities. AG-3-5 has also been reported to exhibit potent activity against a wide range of bacteria, including drug-resistant strains. Additionally, AG-3-5 has been found to possess antiviral activity against several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-20-13-7-8-14(15(9-13)21-2)19-16(22)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYCQKMBZUNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorobenzyl)-3-(2,4-dimethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)




![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)
